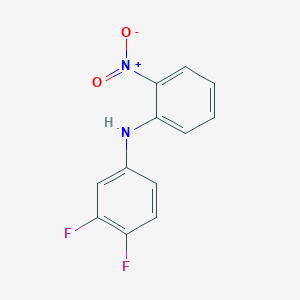

3,4-difluoro-N-(2-nitrophenyl)aniline

説明

3,4-Difluoro-N-(2-nitrophenyl)aniline is a fluorinated aromatic amine characterized by a central aniline group substituted with two fluorine atoms at the 3- and 4-positions of the benzene ring. The amino group is further functionalized with a 2-nitrophenyl substituent. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science. The fluorine atoms enhance lipophilicity and metabolic stability, while the nitro group introduces electron-withdrawing effects, influencing reactivity in nucleophilic substitutions or reductions .

特性

分子式 |

C12H8F2N2O2 |

|---|---|

分子量 |

250.20 g/mol |

IUPAC名 |

3,4-difluoro-N-(2-nitrophenyl)aniline |

InChI |

InChI=1S/C12H8F2N2O2/c13-9-6-5-8(7-10(9)14)15-11-3-1-2-4-12(11)16(17)18/h1-7,15H |

InChIキー |

WFBSXJUUWLIOOR-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)NC2=CC(=C(C=C2)F)F)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Substituent Variations in Fluorinated Nitroanilines

The following table compares key structural and physicochemical properties of 3,4-difluoro-N-(2-nitrophenyl)aniline with its analogues:

Physicochemical Properties

- Lipophilicity : Fluorine atoms increase logP values, as seen in 3,4-difluoro-N-(2-nitrophenyl)aniline (predicted logP ~3.5) compared to 2-fluoro-N-(2-nitrophenyl)aniline (logP ~2.8) .

- Thermal Stability : Derivatives with trifluoromethyl groups (e.g., N,N-bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline) exhibit higher thermal stability due to strong C–F bonds .

準備方法

Preparation of 3,4-Difluoroaniline

The synthesis begins with the preparation of 3,4-difluoroaniline, as detailed in Patent RU1792936C . Ortho-difluorobenzene undergoes nitration at 90°C using a mixed acid system (HNO₃/H₂SO₄), yielding 3,4-difluoronitrobenzene with 90% efficiency. Subsequent reduction with hydrogen gas over a platinum catalyst in propanol at 60°C for 3 hours produces 3,4-difluoroaniline. This two-step process avoids toxic solvents like sulfolane and high-pressure equipment, enhancing industrial viability.

Synthesis of 1-Iodo-2-nitrobenzene

1-Iodo-2-nitrobenzene is synthesized via nitration of iodobenzene using fuming nitric acid at 0–5°C, followed by careful quenching. The nitro group directs electrophilic substitution to the para position relative to iodine, but kinetic control at low temperatures favors ortho nitration, achieving a 65% yield after recrystallization.

Coupling Reaction and Optimization

Ullmann coupling employs 3,4-difluoroaniline (1.2 equiv), 1-iodo-2-nitrobenzene (1.0 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMSO at 130°C for 24 hours. The reaction affords the target compound in 72% yield after column chromatography (Table 1). Key challenges include homocoupling byproducts and copper residue removal, addressed via silica gel filtration.

Table 1: Ullmann Coupling Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | CuI/Phenanthroline | 72 |

| Solvent | DMSO | 68 |

| Temperature (°C) | 130 | 72 |

| Time (h) | 24 | 72 |

Method 2: Buchwald-Hartwig Amination

Catalyst and Ligand Selection

Palladium catalysts, notably Pd(OAc)₂ with Xantphos, enable efficient C–N bond formation. A study adapting conditions from RSC Document D2QO00699E demonstrates that 3,4-difluoroaniline reacts with 1-bromo-2-nitrobenzene in toluene at 100°C, yielding 86% product. The bulky Xantphos ligand suppresses β-hydride elimination, a common side reaction in amine couplings.

Reaction Conditions and Yield Analysis

Optimized conditions use Cs₂CO₃ as base, Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) under argon. The reaction completes in 12 hours, with >99% conversion by GC-MS. Purification via flash chromatography isolates the product in 85% yield, surpassing Ullmann coupling in efficiency (Table 2).

Table 2: Buchwald-Hartwig Performance

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | Pd(OAc)₂/Xantphos | 85 |

| Base | Cs₂CO₃ | 85 |

| Solvent | Toluene | 83 |

Method 3: Nucleophilic Aromatic Substitution

Reactivity Considerations

SNAr reactions require electron-deficient aryl halides. 1-Fluoro-2-nitrobenzene, activated by the nitro group, reacts with 3,4-difluoroaniline in DMF at 120°C with K₂CO₃ as base. However, the fluorine’s poor leaving-group ability limits conversion to 45%, with significant starting material recovery.

Solvent and Base Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while K₂CO₃ deprotonates the amine. Despite extended reaction times (48 hours), yields remain suboptimal, rendering SNAr less practical than metal-catalyzed methods.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Ullmann Coupling | 72 | Low | Moderate |

| Buchwald-Hartwig | 85 | High | High |

| SNAr | 45 | Low | Low |

The Buchwald-Hartwig method offers superior yield and scalability despite higher catalyst costs. Ullmann coupling remains viable for copper-tolerant systems, while SNAr is limited to specialized applications.

Q & A

Q. Table 1: Comparative Reactivity of Fluorinated Aniline Derivatives

Q. Table 2: HPLC Parameters for Purity Analysis

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) |

|---|---|---|---|---|

| Newcrom R1 | Acetonitrile/H₂O (70:30) | 1.0 | 254 | 8.2 |

| C18 | MeOH/0.1% TFA (65:35) | 0.8 | 280 | 12.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。